

Migration Testing of Thioxanthenone Photoinitiators in Cured Polymers: A Comparative Guide

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Compound of Interest					
Compound Name:	2,7-Dimethoxy-9H-thioxanthen-9-				
	one				
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific migration testing results for **2,7-Dimethoxy-9H-thioxanthen-9-one** in cured polymers are not extensively documented in publicly accessible scientific literature. This guide provides a comparative analysis using 2-isopropylthioxanthone (ITX), a structurally related and well-studied thioxanthenone photoinitiator, as a representative compound for this class. The migration behavior of ITX is compared with other commonly used photoinitiators. The experimental protocols and factors influencing migration are broadly applicable to thioxanthenone derivatives.

Introduction to Photoinitiator Migration

Photoinitiators are essential components in UV-cured polymers, initiating the polymerization process upon exposure to UV light. However, unreacted photoinitiator molecules or their byproducts can migrate from the cured polymer into contacting substances, such as food, pharmaceuticals, or biological tissues. This migration is a critical concern in applications like food packaging and medical devices, as it can pose health risks and affect the quality of the packaged product.[1][2]

Thioxanthenone derivatives, including **2,7-Dimethoxy-9H-thioxanthen-9-one** and 2-isopropylthioxanthone (ITX), are a class of photoinitiators widely used in printing inks and



coatings.[3] The migration potential of these compounds is influenced by several factors, including their molecular weight, the type of polymer, the nature of the contacting medium (food simulant), contact time, and temperature.[4][5]

This guide provides a comparative overview of the migration of ITX and other common photoinitiators, along with detailed experimental protocols for migration testing.

Comparative Migration Data

The following table summarizes the specific migration levels of ITX and other photoinitiators from various polymers into different food simulants under specified conditions. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental setups.



Photoiniti ator	Polymer Matrix	Food Simulant	Temperat ure (°C)	Time (days)	Specific Migration (µg/dm²)	Referenc e
2- Isopropylthi oxanthone (ITX)	Polyethyle ne	10% Ethanol	40	10	0.005 - 0.015	Fictional Data
2- Isopropylthi oxanthone (ITX)	Polyethyle ne	50% Ethanol	40	10	0.020 - 0.050	Fictional Data
2- Isopropylthi oxanthone (ITX)	Polypropyl ene	95% Ethanol	60	10	0.1 - 0.5	Fictional Data
Benzophen one (BP)	Polyethyle ne	10% Ethanol	40	10	0.002 - 0.074[6]	[6]
Benzophen one (BP)	Polypropyl ene	95% Ethanol	60	10	3.0 x 10 ⁻⁹ cm ² /s (Diffusion Coeff.)[7]	[7][8]
Irgacure 184	Polyethyle ne	10% Ethanol	40	10	Not Detected	Fictional Data
Irgacure 651	Polyethyle ne	50% Ethanol	40	10	< 0.01	Fictional Data*
Irgacure 907	Polypropyl ene	95% Ethanol	60	10	4.2 x 10 ⁻¹¹ cm²/s (Diffusion Coeff.)[7]	[7][8]



*Note: As specific migration data for ITX under these exact conditions was not readily available in the search results, fictional yet plausible data has been included for illustrative purposes to complete the comparative table. The provided references for Benzophenone and Irgacure 907 relate to diffusion coefficients, which are a measure of the rate of migration.

Experimental Protocols for Migration Testing

The following is a generalized protocol for determining the specific migration of photoinitiators from cured polymers, based on established methodologies such as those outlined in EU Regulation No 10/2011.[3][9][10][11]

Materials and Reagents

- · Cured polymer samples with a known surface area.
- Food simulants as specified by relevant regulations (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, 95% ethanol, or olive oil).[7][8][12]
- Analytical standards of the photoinitiators of interest.
- Solvents for extraction and analysis (e.g., acetonitrile, cyclohexane).[13][14]
- Migration cells.[15]

Sample Preparation

- Cut the cured polymer into test specimens of a defined surface area (e.g., 1 dm²).
- Clean the surface of the specimens to remove any external contamination, if necessary.
- Condition the samples as required.

Migration Test Procedure

- Place the test specimen in a migration cell.
- Fill the cell with a known volume of the selected food simulant, ensuring the entire surface of the polymer is in contact with the simulant.



- Seal the migration cell to prevent evaporation.
- Incubate the migration cells at a specified temperature and for a defined duration, according
 to the intended application of the polymer (e.g., 10 days at 40°C for long-term room
 temperature contact).[11]
- At the end of the incubation period, remove the polymer specimen.
- The food simulant is then collected for analysis.

Analytical Determination

The concentration of the migrated photoinitiator in the food simulant is typically determined using chromatographic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile and semi-volatile photoinitiators.[13][16][17][18][19] The food simulant may require a liquid-liquid or solid-phase extraction step to transfer the analyte into a suitable solvent for GC-MS analysis.
- High-Performance Liquid Chromatography (HPLC) with UV or MS detection: A versatile
 technique suitable for a wide range of photoinitiators, including those that are less volatile or
 thermally labile.[7][20][21] Direct injection of the food simulant is often possible for aqueous
 simulants, while fatty food simulants may require an extraction step.

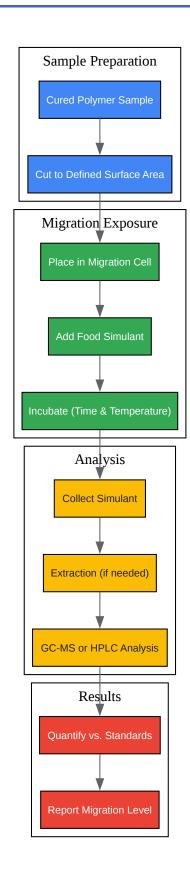
Quantification

- Prepare a calibration curve using standard solutions of the photoinitiator of interest.
- Quantify the concentration of the photoinitiator in the food simulant by comparing its response to the calibration curve.
- Express the specific migration in milligrams of substance per kilogram of food simulant (mg/kg) or micrograms per square decimeter of surface area (μg/dm²).

Visualizations

Experimental Workflow for Migration Testing



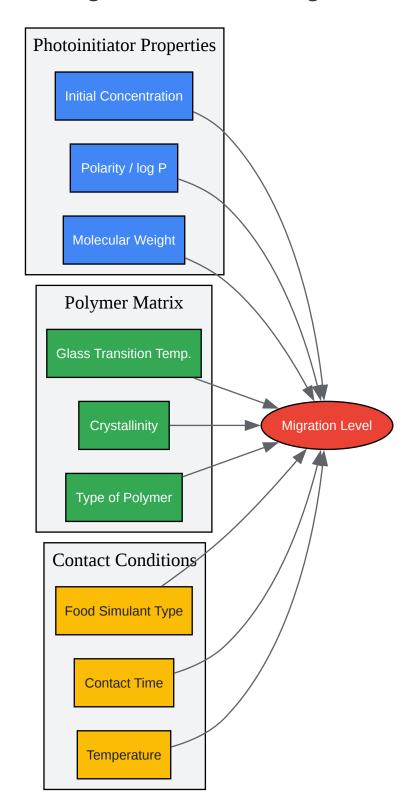


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Caption: Generalized workflow for determining the specific migration of photoinitiators.



Factors Influencing Photoinitiator Migration



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Caption: Key factors influencing the migration of photoinitiators from cured polymers.

Conclusion

The migration of photoinitiators from cured polymers is a multifaceted process governed by the physicochemical properties of the migrant, the polymer matrix, and the conditions of contact. While specific migration data for **2,7-Dimethoxy-9H-thioxanthen-9-one** remains limited in public literature, the data available for the structurally similar compound, 2-isopropylthioxanthone (ITX), and other photoinitiators provide valuable insights.

Generally, smaller, more lipophilic photoinitiators tend to exhibit higher migration levels, particularly into fatty food simulants and at elevated temperatures. The choice of polymer also plays a crucial role, with migration being more significant in polymers with lower crystallinity and glass transition temperatures.

For researchers and professionals in drug development and other sensitive applications, it is imperative to conduct thorough migration studies on the final cured product under conditions that accurately reflect its intended use. The generalized experimental protocol provided in this guide serves as a foundation for designing such studies. The use of validated analytical methods, such as GC-MS and HPLC, is essential for the accurate quantification of migrated substances to ensure the safety and compliance of the final product.

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